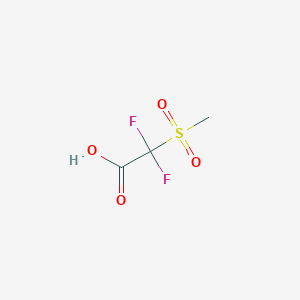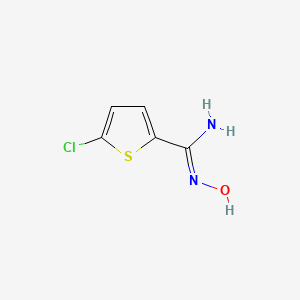
5-chloro-N'-hydroxythiophene-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-5-Chloro-N’-hydroxythiophene-2-carboximidamide is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-chloro-N’-hydroxythiophene-2-carboximidamide typically involves the following steps:
Starting Material: The synthesis begins with thiophene-2-carboxylic acid.
Chlorination: The carboxylic acid is chlorinated at the 5-position using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of Carboximidamide: The chlorinated intermediate is then reacted with hydroxylamine to form the carboximidamide group.
Hydroxylation: Finally, the compound is hydroxylated to introduce the hydroxy group.
Industrial Production Methods
Industrial production of (Z)-5-chloro-N’-hydroxythiophene-2-carboximidamide may involve large-scale chlorination and hydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-Chloro-N’-hydroxythiophene-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboximidamide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
(Z)-5-Chloro-N’-hydroxythiophene-2-carboximidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of (Z)-5-chloro-N’-hydroxythiophene-2-carboximidamide involves its interaction with specific molecular targets. The hydroxy and carboximidamide groups can form hydrogen bonds with biological molecules, influencing their activity. The chloro group may also participate in halogen bonding, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboximidamide: Lacks the chloro and hydroxy groups, resulting in different chemical properties.
5-Chlorothiophene-2-carboximidamide: Similar but lacks the hydroxy group.
N’-Hydroxythiophene-2-carboximidamide: Similar but lacks the chloro group.
Uniqueness
(Z)-5-Chloro-N’-hydroxythiophene-2-carboximidamide is unique due to the combination of chloro, hydroxy, and carboximidamide groups, which confer distinct chemical reactivity and potential applications. The presence of these functional groups allows for diverse chemical modifications and interactions, making it a versatile compound in various fields of research.
Properties
Molecular Formula |
C5H5ClN2OS |
|---|---|
Molecular Weight |
176.62 g/mol |
IUPAC Name |
5-chloro-N'-hydroxythiophene-2-carboximidamide |
InChI |
InChI=1S/C5H5ClN2OS/c6-4-2-1-3(10-4)5(7)8-9/h1-2,9H,(H2,7,8) |
InChI Key |
STLHSGZNZQBVKX-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C(SC(=C1)Cl)/C(=N/O)/N |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


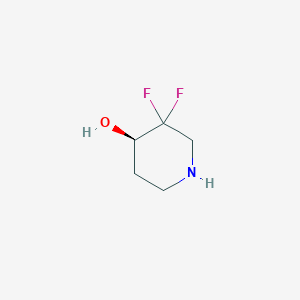
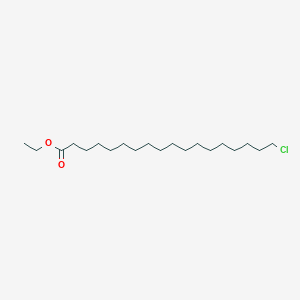



![1-{[(Benzyloxy)carbonyl]amino}-4-tert-butylcyclohexane-1-carboxylic acid](/img/structure/B13332362.png)
![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13332363.png)

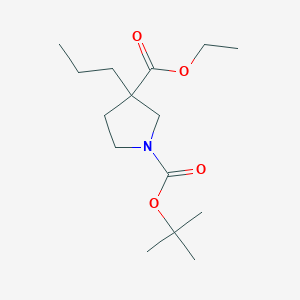
![cis-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4'-pyran]](/img/structure/B13332390.png)
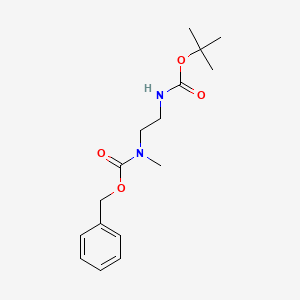
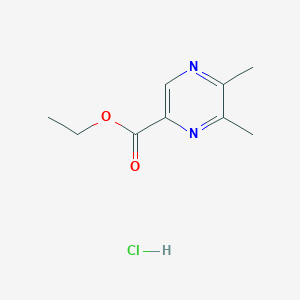
![(Cyclopropylmethyl)[3-(2-methylpiperidin-1-yl)propyl]amine](/img/structure/B13332407.png)
